molecular formula C17H21N3O3S B2453465 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide CAS No. 1436370-86-3

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B2453465
CAS No.: 1436370-86-3
M. Wt: 347.43
InChI Key: LXGLXTZXEMGHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The molecule also contains a sulfonyl group (-SO2-), an ethyl group (-CH2CH3), and a phenylethenyl group (C6H5CH=CH-), among others.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the sulfonyl group, and the attachment of the ethyl and phenylethenyl groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring system. The sulfonyl group would introduce a region of high electron density due to the presence of the sulfur atom’s lone pairs and the double bonds to the oxygen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrazole ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be reduced to a sulfide group, or it could react with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical compound .

Properties

IUPAC Name

1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-20-12-15(16(18-20)13(2)3)17(21)19-24(22,23)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGLXTZXEMGHSG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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